N'-[(2-chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-[(2-Chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic ethanediamide (oxalamide) derivative characterized by:
- N'-[(2-Chlorophenyl)methyl]: A 2-chlorobenzyl group attached to one nitrogen atom.
- N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]: A branched ethyl chain substituted with a 4-methylbenzenesulfonyl (tosyl) group and a thiophen-2-yl moiety on the adjacent nitrogen.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-15-8-10-17(11-9-15)31(28,29)20(19-7-4-12-30-19)14-25-22(27)21(26)24-13-16-5-2-3-6-18(16)23/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSIPAFRDMGVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide, with the CAS number 896316-75-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 476.9961 g/mol. The structure features a thiophene ring, a chlorophenyl moiety, and a sulfonamide group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O4S2 |
| Molecular Weight | 476.9961 g/mol |
| CAS Number | 896316-75-9 |
| Density | Not specified |
| Boiling Point | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial efficacy by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Anticancer Potential : The compound has shown promise in preliminary in vitro studies as an anticancer agent. Its structural components may contribute to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : There is emerging evidence indicating that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of sulfonamide derivatives. The results indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications as new antibiotics .
- Anticancer Activity : Research conducted by Nasrollahzadeh et al. highlighted the cytotoxic effects of thiophene-containing compounds on various cancer cell lines, demonstrating that modifications to the thiophene ring can enhance anticancer activity .
- Inflammation Modulation : A recent study focused on the anti-inflammatory properties of sulfonamide derivatives, showing that they can reduce inflammation markers in animal models .
Comparison with Similar Compounds
Structural Analogs with Ethanediamide Cores
(a) N-Allyl-N′-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-Thienyl)ethyl}ethanediamide
- Core : Ethanediamide.
- Substituents :
- N-Allyl: A reactive allyl group instead of 2-chlorobenzyl.
- 2-[(4-Chlorophenyl)sulfonyl]-2-(thiophen-2-yl)ethyl: A 4-chlorophenylsulfonyl group replaces the tosyl group.
- The 4-chlorophenylsulfonyl group may alter electronic properties compared to the tosyl group (electron-withdrawing vs. slightly less polar).
(b) N-(2-{[2,2'-Bithiophene]-5-yl}-2-Hydroxyethyl)-N'-(3-Chloro-4-Fluorophenyl)ethanediamide
- Core : Ethanediamide.
- Substituents :
- 2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl: A bithiophene system enhances π-conjugation, and a hydroxyl group improves hydrophilicity.
- 3-Chloro-4-fluorophenyl: Dual halogenation increases steric and electronic complexity.
- Key Differences: Bithiophene may enhance binding to aromatic biological targets (e.g., enzymes or receptors).
Functional Group-Based Comparisons
(a) Thiophene-Containing Compounds
- N-(4-Bromophenyl)-2-(2-Thienyl)acetamide : Core: Acetamide (simpler backbone than ethanediamide). Substituents: 4-Bromophenyl and thiophen-2-yl. Activity: Reported antimycobacterial activity, highlighting the pharmacological relevance of thiophene-halogenated aryl combinations.
(b) Bis{N-Benzyl-N-[2-(Thiophen-2-yl)ethyl]-dithiocarbamato}lead(II) :
- Core : Dithiocarbamate-metal complex (unrelated to ethanediamide).
- Substituents : Benzyl and thiophen-2-yl ethyl groups.
- Key Feature : Demonstrates the role of thiophene in metal coordination, suggesting possible applications in catalysis or materials science.
Sulfonyl Group-Containing Compounds
- N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)ethyl)-N-(Phenylsulfonyl)benzenesulfonamide :
- Core : Sulfonamide (distinct from ethanediamide).
- Substituents : Biphenyl and tetramethylpiperidinyloxy groups.
- Comparison : The sulfonyl group in both compounds may enhance metabolic stability or influence solubility.
Preparation Methods
Thiophene Ethanol Derivative Formation
Thiophene-2-ethanol is reacted with p-toluenesulfonyl chloride in dichloromethane (DCM) at 0–5°C for 4 hours, yielding 2-(thiophen-2-yl)ethyl p-toluenesulfonate . This step achieves 85% yield under anhydrous conditions with triethylamine as a base.
Table 1: Sulfonation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 85 |
| Temperature (°C) | 0–5 | 85 |
| Base | Triethylamine | 85 |
| Reaction Time (h) | 4 | 85 |
Amine Group Introduction
The sulfonate ester is converted to the primary amine via a Gabriel synthesis approach:
-
Reaction with phthalimide potassium in DMF at 120°C for 12 hours.
-
Hydrazinolysis using hydrazine hydrate in ethanol, yielding 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (72% yield).
Synthesis of (2-Chlorophenyl)methylamine
Chlorination of Benzyl Alcohol
2-Chlorobenzyl alcohol is treated with thionyl chloride (SOCl₂) in toluene at reflux for 3 hours, producing 2-chlorobenzyl chloride (94% yield). Subsequent reaction with aqueous ammonia in tetrahydrofuran (THF) at 25°C for 6 hours yields (2-chlorophenyl)methylamine (78% yield).
Table 2: Amination Reaction Parameters
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₃ (aq.) | THF | 25 | 6 | 78 |
| NH₃ (gas) | DCM | 0 | 12 | 65 |
Ethanediamide Coupling Reaction
Stepwise Amide Bond Formation
-
First Amidation :
-
2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1 eq.) is reacted with ethanedioyl chloride (0.5 eq.) in DCM at −10°C for 2 hours, forming the monoamide intermediate (89% yield).
-
-
Second Amidation :
Table 3: Coupling Agent Efficiency
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 76 |
| EDCl/HOBt | Triethylamine | DCM | 62 |
Purification and Characterization
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
The synthesis involves multi-step reactions, including sulfonamide formation and coupling of aromatic/heterocyclic groups. Key steps include:
- Sulfonylation : React 4-methylbenzenesulfonyl chloride with a thiophene-containing intermediate under inert atmosphere (N₂/Ar) to prevent oxidation .
- Amide Coupling : Use coupling agents like EDC/HOBt or DCC to link the chlorophenylmethyl group to the ethanediamide backbone .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, thiophene, and chlorophenyl group integration (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 495.98) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 10 µM indicating potency .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., sulfonyl group binding to ATP pockets in kinases) .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of ligand-receptor complexes (RMSD < 2 Å) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl, methyl groups) with bioactivity using Hammett constants .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
- Solubility Optimization : Use PEG-400 or cyclodextrins to enhance bioavailability (logP ≈ 3.5 indicates moderate lipophilicity) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) .
- Pharmacokinetic Studies : Rodent models for AUC and T₁/₂ measurements; adjust dosing regimens if rapid clearance occurs .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout : Target putative receptors (e.g., GPCRs) to confirm pathway dependency .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Protein Pull-Down Assays : Biotinylated compound with streptavidin beads to isolate interacting proteins .
Data Contradiction Analysis
Q. How to address conflicting SAR data between structural analogs?
Methodological Best Practices
8. Recommended protocols for stability testing under varying conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
